molecular formula C18H15FN4O3 B11005357 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide

Cat. No.: B11005357
M. Wt: 354.3 g/mol
InChI Key: QGMSSMTZABVDIS-UHFFFAOYSA-N
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Description

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a fluorophenyl group, and a methoxypyridinyl moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluorobenzene derivatives and suitable nucleophiles.

    Attachment of the Methoxypyridinyl Moiety: The methoxypyridinyl group is incorporated through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide is studied for its potential as a pharmacological agent. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating diseases such as cancer, inflammation, or neurological disorders due to its ability to interact with specific molecular targets.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide
  • 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide
  • 2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide

Uniqueness

The uniqueness of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable candidate for various applications.

Properties

Molecular Formula

C18H15FN4O3

Molecular Weight

354.3 g/mol

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(6-methoxypyridin-3-yl)acetamide

InChI

InChI=1S/C18H15FN4O3/c1-26-17-8-6-14(10-20-17)21-16(24)11-23-18(25)9-7-15(22-23)12-2-4-13(19)5-3-12/h2-10H,11H2,1H3,(H,21,24)

InChI Key

QGMSSMTZABVDIS-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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